molecular formula C17H18ClN5O3 B10992349 N-(3-chloro-4-methoxyphenyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide

N-(3-chloro-4-methoxyphenyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide

Cat. No.: B10992349
M. Wt: 375.8 g/mol
InChI Key: GXLFQVLRXBEMIN-UHFFFAOYSA-N
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Description

Compound X , belongs to the class of heterocyclic organic compounds. Its structure combines a triazolopyridazine core with a butanamide side chain. Let’s break it down:

  • Triazolopyridazine Core: : The triazolopyridazine moiety is a fused ring system containing both a triazole ring (with three nitrogen atoms) and a pyridazine ring (with two nitrogen atoms). This arrangement imparts unique electronic and steric properties.

  • Butanamide Side Chain: : The butanamide group is attached to the triazolopyridazine core. It provides flexibility and influences the compound’s solubility and pharmacokinetics.

Preparation Methods

Synthetic Routes:

  • Synthesis via Cyclization

    • One synthetic route involves cyclization of appropriate precursors. For example, starting from a chloroaniline derivative and a pyridazine precursor, the triazolopyridazine core can be formed through a series of reactions.
    • The butanamide side chain can then be introduced using standard amide-forming reactions.
  • Heterocyclization Strategies

    • Researchers have explored various heterocyclization methods, including microwave-assisted reactions and transition-metal-catalyzed processes.
    • Conditions such as temperature, solvent, and catalyst play crucial roles in achieving high yields.

Industrial Production:

    Industrial-scale production: typically involves optimized synthetic routes to maximize yield and minimize costs.

  • Companies may protect their proprietary methods, but collaboration with academic research often leads to advancements.

Chemical Reactions Analysis

    Reactivity: Compound X undergoes various reactions due to its functional groups.

    Common Reagents and Conditions:

    Major Products:

Scientific Research Applications

  • Medicinal Chemistry

    • Compound X shows promise as a potential drug candidate due to its unique structure.
    • Researchers investigate its interactions with biological targets (e.g., enzymes, receptors) for therapeutic purposes.
  • Biological Studies

    • It may serve as a fluorescent probe or imaging agent in cellular studies.
    • Its effects on cell viability, apoptosis, and cell signaling pathways are of interest.
  • Industry

    • Applications in materials science, such as organic electronics or sensors, are being explored.

Mechanism of Action

  • Target Identification

    • Compound X likely interacts with specific proteins or nucleic acids.
    • Further studies are needed to identify its precise molecular targets.
  • Pathways

    • It may modulate signaling pathways related to cell growth, inflammation, or metabolism.

Comparison with Similar Compounds

  • Unique Features

    • Compound X’s triazolopyridazine core sets it apart from other amides.
    • Its combination of heterocycles contributes to its distinct properties.
  • Similar Compounds

      Compound Y: A structurally related compound with a different side chain.

      Compound Z: Shares the triazolopyridazine core but lacks the amide functionality.

Properties

Molecular Formula

C17H18ClN5O3

Molecular Weight

375.8 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide

InChI

InChI=1S/C17H18ClN5O3/c1-25-13-7-6-11(10-12(13)18)19-16(24)5-3-4-14-20-21-15-8-9-17(26-2)22-23(14)15/h6-10H,3-5H2,1-2H3,(H,19,24)

InChI Key

GXLFQVLRXBEMIN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CCCC2=NN=C3N2N=C(C=C3)OC)Cl

Origin of Product

United States

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